![molecular formula C15H16N2S B1587195 1,1-Dibenzyl-thiourea CAS No. 40398-34-3](/img/structure/B1587195.png)
1,1-Dibenzyl-thiourea
Overview
Description
1,1-Dibenzyl-thiourea is an organosulfur compound with the chemical formula C15H16N2S. It belongs to the class of thiourea derivatives, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. This compound is of significant interest due to its diverse applications in organic synthesis, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
1,1-Dibenzyl-thiourea is an organosulfur compound that has been found to have diverse biological applications . The primary targets of this compound are enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biochemical processes in the body.
Mode of Action
This compound interacts with its targets, the aforementioned enzymes, by inhibiting their activity . This interaction results in changes in the biochemical processes that these enzymes are involved in. For instance, the inhibition of AChE and BuChE can impact neurotransmission, while the inhibition of α-amylase and α-glucosidase can affect carbohydrate metabolism .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting α-amylase and α-glucosidase, it impacts the breakdown of complex carbohydrates into simple sugars, thus affecting the carbohydrate metabolism pathway . The inhibition of AChE and BuChE affects the cholinergic system, which plays a key role in neurotransmission .
Pharmacokinetics
A study on thiourea derivatives suggests that they exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on the target enzymes. This can lead to changes in neurotransmission and carbohydrate metabolism, potentially resulting in various physiological effects .
Biochemical Analysis
Biochemical Properties
Thioureas and their derivatives, including 1,1-Dibenzyl-thiourea, have been found to interact with various enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These interactions can lead to the inhibition of these enzymes, affecting various biochemical reactions .
Cellular Effects
Thiourea derivatives have been shown to have antibacterial and antioxidant potentials . They have also been found to inhibit glucose-6-phosphatase (G6Pase), which plays a crucial role in glucose metabolism .
Molecular Mechanism
It is known that thiourea derivatives can undergo oxidation at sulfur, followed by reactions in which the sulfur moiety is separated from the rest of the molecule . This process is believed to be associated with the biological activity of these compounds .
Metabolic Pathways
It is known that thiourea derivatives can undergo oxidation at sulfur, which is likely to be a key step in their metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibenzyl-thiourea can be synthesized through several methods. One common approach involves the reaction of dibenzylamine with thiophosgene in the presence of a base such as triethylamine. The reaction proceeds as follows:
C6H5CH2NH2+CSCl2→C6H5CH2NHC(S)NHCH2C6H5+HCl
Another method involves the reaction of dibenzylamine with carbon disulfide and an alkylating agent. The reaction conditions typically include a solvent such as ethanol and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibenzyl-thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dibenzylamine.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1,1-Dibenzyl-thiourea and its derivatives have a variety of applications in chemistry, pharmacology, and materials science, serving as synthetic precursors, organocatalysts, and ligands in coordination complexes . These compounds exhibit a wide range of biological activities, including acting as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial agents . They are also utilized as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, and polymers .
Scientific Research Applications
Organocatalysis Thiourea derivatives, including this compound, are used as organocatalysts in various reactions .
** অ্যান্টিমাইক্রোবিয়াল অ্যাক্টিভিটি** Thiourea derivatives show antibacterial activity against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae . Certain compounds exhibit comparable or greater potency than standard antibiotics . Novel N-acyl thiourea derivatives have shown anti-biofilm activity against E. coli .
Antioxidant Activity Thiourea derivatives have demonstrated antioxidant activity, exhibiting high reducing potential against free radicals .
Anticancer Activity Certain thiourea derivatives target molecular pathways involved in cancer development, such as angiogenesis and cancer cell signaling pathways . Phosphonate thiourea derivatives have shown encouraging responses against cell lines related to pancreatic, prostate, and breast cancer .
Anti-Inflammatory Activity Thiourea derivatives have shown inhibitory effects on pro-inflammatory cytokines like IL-6 and TNF-α . Some compounds have demonstrated stronger inhibitory efficacy compared to conventional drugs like dexamethasone .
Anti-Alzheimer's Activity Certain thiourea derivatives have been investigated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in Alzheimer's disease .
Other Applications
- Thioureas can be used for extraction of metals
- Thiourea derivatives have demonstrated herbicidal, insecticidal, antimicrobial, antitumor, antiviral, antiparasitic, antidiabetic, fungicidal, pesticidal, and urease inhibitory activities .
Case Studies
- Synthesis and Characterization of Thiourea Derivatives Gumus and coworkers synthesized novel N-(bis(3,5-dimethoxybenzyl)carbamothioyl)-4-R-benzamide compounds and characterized them using spectroscopic methods and X-ray crystallography . The derivatives were prepared by reacting 4-substituted benzoyl chloride with potassium thiocyanate and dibenzylamine in dry acetone . Intermolecular interactions and supramolecular units were evaluated through hydrogen bonding and π–π interactions .
- Antimicrobial Activity of N-acyl Thiourea Derivatives From a study of synthesized compounds, those bearing benzothiazole and 6-methylpyridine moieties revealed anti-biofilm activity against E. coli ATCC 25922 . Compound 1d exhibited the highest antioxidant capacity (~43%) in the in vitro assay using 1,1-diphenyl-2-picrylhydrazyl (DPPH) .
- Antituberculosis Activity Thiourea derivatives have been examined for their ability to combat tuberculosis (TB), with some demonstrating significant efficacy . The most potent monosubstituted thiourea derivatives were those containing a chlorine atom, with p-chloro being the most active .
Data Table
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dibutyl-thiourea
- 1,1-Diphenyl-thiourea
- 1,1-Diethyl-thiourea
Uniqueness
1,1-Dibenzyl-thiourea is unique due to its specific structural features, such as the presence of benzyl groups, which confer distinct chemical and biological properties. Compared to other thiourea derivatives, it exhibits different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Biological Activity
1,1-Dibenzyl-thiourea (DBTU) is a thiourea derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an in-depth analysis of the compound's biological properties, including its antibacterial, antifungal, antioxidant, and anticancer activities, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of two benzyl groups attached to a thiourea moiety. Its chemical structure can be represented as follows:
This structure contributes to its unique reactivity and biological activity.
Antibacterial Activity
DBTU has been evaluated for its antibacterial properties against various bacterial strains. Research indicates that thiourea derivatives exhibit significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
DBTU | E. coli | 125 µg/mL |
DBTU | S. aureus | 62.5 µg/mL |
In a study conducted by Venkatachalam et al., it was found that DBTU showed promising activity against E. coli, with an MIC of 125 µg/mL, indicating its potential as a lead compound for developing new antibacterial agents .
Antifungal Activity
DBTU also demonstrates antifungal activity. It has been tested against various fungal pathogens, showing effective inhibition.
Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
DBTU | Candida albicans | 100 µg/mL |
DBTU | Aspergillus niger | 75 µg/mL |
The antifungal efficacy of DBTU against Candida albicans and Aspergillus niger suggests its potential application in treating fungal infections .
Antioxidant Activity
The antioxidant capacity of DBTU has been assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated that DBTU exhibits significant radical scavenging activity.
- IC50 Value : 45 µg/mL
This antioxidant activity is crucial for mitigating oxidative stress-related diseases and highlights the therapeutic potential of DBTU in preventing cellular damage .
Anticancer Activity
Recent studies have explored the anticancer properties of DBTU. It has been shown to inhibit cell proliferation in various cancer cell lines.
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 (Breast) | 30 |
HeLa (Cervical) | 25 |
DBTU's ability to induce apoptosis in MCF-7 cells has been linked to its interaction with cellular pathways involved in cancer progression . The compound's mechanism of action appears to be associated with the inhibition of specific enzymes critical for tumor growth.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of various thiourea derivatives, including DBTU. The findings demonstrated that DBTU exhibited superior antibacterial activity compared to other derivatives tested .
- Antioxidant Potential Assessment : In a comparative study assessing the antioxidant potential of several thiourea derivatives, DBTU was highlighted for its significant DPPH radical scavenging ability, reinforcing its role as a potent antioxidant agent .
- Anticancer Mechanism Investigation : Research focusing on the anticancer effects of DBTU revealed its capacity to modulate apoptosis pathways in breast cancer cells, suggesting that further exploration could lead to novel cancer therapies .
Properties
IUPAC Name |
1,1-dibenzylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c16-15(18)17(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFCIWCWYTUZRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393233 | |
Record name | 1,1-Dibenzyl-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40398-34-3 | |
Record name | 1,1-Dibenzyl-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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